molecular formula C28H28N4O3S2 B2620580 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1216754-49-2

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2620580
CAS No.: 1216754-49-2
M. Wt: 532.68
InChI Key: AXKJHIZOUQMYLO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings (thia-, aza-, and oxo-groups) and functionalized side chains. Its molecular formula is C₃₁H₃₀N₄O₃S₂, with a molecular weight of 610.73 g/mol. The core structure includes an 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene scaffold, acetylated at position 11, and substituted with a 2-methylphenyl group at position 2. The sulfanyl group at position 5 is linked to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2/c1-17-8-10-20(11-9-17)14-29-24(34)16-36-28-30-26-25(21-12-13-31(19(3)33)15-23(21)37-26)27(35)32(28)22-7-5-4-6-18(22)2/h4-11H,12-16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJHIZOUQMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule notable for its intricate structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives and features a tricyclic structure with multiple functional groups that suggest pharmacological activity. The molecular formula is C28H28N4O3S2C_{28}H_{28}N_{4}O_{3}S_{2} with a molecular weight of approximately 532.68 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC28H28N4O3S2
Molecular Weight532.68 g/mol
IUPAC Name2-[[11-acetyl-4-(2-methylphenyl)-3-oxo...
InChI KeyDHTJZIMIDRQRFU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Techniques such as chromatography are often employed for purification.

Biological Activity

Preliminary studies indicate that the compound may exhibit various biological activities:

The mechanism of action for this compound is likely related to its interaction with biological targets such as enzymes or receptors. Research suggests that it may modulate signaling pathways or inhibit enzymatic activity relevant to various diseases.

Case Studies and Research Findings

Research has focused on the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Studies : Compounds with similar structures have been evaluated for their cytotoxic effects against murine and human cancer cell lines, revealing significant potency compared to standard chemotherapeutics .
  • Mechanistic Insights : Studies suggest that thiazole derivatives can influence cellular signaling pathways, potentially leading to apoptosis in cancer cells .
  • Comparative Analysis : A comparison of various compounds reveals that those with similar structural motifs often exhibit multifaceted biological activities, indicating the necessity for further exploration of this compound's full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications/Properties
Target Compound C₃₁H₃₀N₄O₃S₂ 610.73 Tricyclic thia-aza-oxo core; acetyl and 4-methylbenzyl substituents Limited data; hypothesized kinase inhibition
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 Acetophenone-derived acetamide; simpler aromatic substituents Industrial intermediate; no reported bioactivity
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide C₃₃H₃₂N₄O₄S 628.76 Hexacyclic oxa-aza core; hydroxymethyl and 4-methoxyphenyl groups Anticancer candidate (in vitro screening)
ZINC9116207 (a related pyrido-pyrano-pyrimidine derivative) C₂₈H₂₆N₄O₃S 510.60 Pyrido-pyrano-pyrimidine core; thioacetamide side chain Kinase inhibition (broad-spectrum assays)

Key Observations:

Structural Complexity : The target compound’s tricyclic core distinguishes it from simpler acetamide derivatives (e.g., ), which lack fused heterocycles. Its sulfur and nitrogen-rich scaffold may enhance binding to metalloenzymes or redox-active targets.

Substituent Effects : Unlike the methoxy or hydroxymethyl groups in analogs , the acetyl and 4-methylbenzyl groups in the target compound could confer greater lipophilicity, impacting membrane permeability.

Computational and Experimental Similarity Analysis

Using cheminformatics tools (e.g., Tanimoto similarity coefficients ), the target compound shows moderate similarity (Tanimoto index ~0.45–0.55) to pyrido-pyrano-pyrimidine derivatives like ZINC9116207, primarily due to shared sulfanyl-acetamide motifs. However, its tricyclic core reduces similarity to simpler arylacetamides (Tanimoto <0.3) .

Table 2: Similarity Metrics (Binary Fingerprint Analysis)

Compound Pair Tanimoto Coefficient Key Shared Fragments
Target Compound vs. ZINC9116207 0.52 Sulfanyl group, acetamide, fused nitrogen rings
Target Compound vs. 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 0.28 Acetamide backbone
Target Compound vs. 2- (hexacyclic analog) 0.47 Heterocyclic core, sulfanyl linkage

Q & A

Q. How can structure-property relationships be elucidated to guide functional modifications?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variations) and correlate structural features (logP, dipole moments) with properties (solubility, bioactivity) using QSAR models. Validate via SPR and in vitro assays .

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